N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
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Overview
Description
The compound appears to contain a benzodioxole moiety, a chlorophenyl group, and a tetrahydroquinazoline ring. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Tetrahydroquinazoline is a type of quinazoline, a class of organic compounds consisting of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxole and tetrahydroquinazoline moieties may influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, are influenced by its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O5/c28-21-8-3-1-6-19(21)16-31-22-9-4-2-7-20(22)26(33)30(27(31)34)13-5-10-25(32)29-15-18-11-12-23-24(14-18)36-17-35-23/h1-4,6-9,11-12,14H,5,10,13,15-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDMKQZMAAICPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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